molecular formula C8H8N2O B1456900 (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol CAS No. 1263413-97-3

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol

Cat. No.: B1456900
CAS No.: 1263413-97-3
M. Wt: 148.16 g/mol
InChI Key: WZWXRUHUQUXICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol ( 1263413-97-3) is a key chemical scaffold in medicinal chemistry for developing novel therapeutics. This compound serves as a critical precursor for synthesizing a range of potent enzyme inhibitors. Research highlights its significant value in oncology, where derivatives have been designed as potent fibroblast growth factor receptor (FGFR) inhibitors, showing promise in inhibiting cancer cell proliferation and invasion . Furthermore, the 1H-pyrrolo[2,3-b]pyridine core is a privileged structure in immunology, forming the basis for developing Janus kinase (JAK) inhibitors, which are novel immunomodulators targeting cytokine signaling pathways for potential application in immune diseases . With a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol , this building block is essential for researchers exploring structure-activity relationships in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWXRUHUQUXICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725446
Record name (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263413-97-3
Record name (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Method from 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile

A representative and well-documented synthetic route involves the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives (compounds 3a-c) with active methylene reagents under acidic conditions to afford pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized to yield (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol.

Reaction Conditions:

  • Solvent: Acetic acid (10 mL)
  • Catalyst: Concentrated hydrochloric acid (5 drops)
  • Temperature: Reflux (~118 °C)
  • Time: 4 hours
  • Starting materials: 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (3a-c), active methylene compounds such as acetylacetone, ethyl cyanoacetate, or malononitrile (10 mmol each)

General Reaction Scheme:

Step Reagents Product Series Key Functional Group Introduced
i Acetylacetone 4a-c Ketone (C=O) leading to imine formation
ii Ethyl cyanoacetate 5a-c Ester and nitrile groups
iii Malononitrile 6a-c Dinitrile substituents

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by proton transfers and cyclization involving the cyano group to form the fused pyrrolo[2,3-b]pyridine ring system.

Mechanistic Insights

  • Imine Formation: The amino nitrogen attacks the carbonyl carbon of the active methylene compound, facilitated by protonation of the carbonyl oxygen under acidic conditions. This step forms a C=N imine linkage.
  • Cyclization: The imine intermediate undergoes intramolecular cyclization via nucleophilic attack on the cyano group, closing the fused bicyclic ring.
  • Proton Transfers: Protonation and deprotonation steps stabilize the intermediate species, leading to the final heterocyclic product.

Purification and Characterization

  • The crude reaction mixtures are typically purified by silica gel column chromatography.
  • Characterization includes:
    • Infrared Spectroscopy (IR): Key absorptions include NH2 amine (~3440 cm^-1), C=O (~1675 cm^-1), and C=N (~1595 cm^-1). Disappearance of nitrile CN bands (~2200-2300 cm^-1) confirms cyclization.
    • Nuclear Magnetic Resonance (NMR):
      • ^1H NMR shows singlets for NH2 protons (~δ 11.97 ppm).
      • ^13C NMR shows signals for carbonyl carbons (~δ 159 ppm) and imine carbons (~δ 153 ppm).
    • Mass Spectrometry (MS): Confirms molecular ion peaks consistent with the expected molecular weight.

Specific Preparation of this compound

While the literature focuses broadly on pyrrolo[2,3-b]pyridine derivatives, the preparation of the specific this compound involves reduction of the corresponding aldehyde or ketone precursors at the 6-position of the pyrrolo[2,3-b]pyridine ring.

Typical Reduction Methods:

  • Use of mild reducing agents such as sodium borohydride (NaBH4) in methanol or ethanol.
  • Reaction conditions are generally carried out at 0–25 °C to selectively reduce the carbonyl group to the corresponding alcohol without affecting other functional groups.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Notes
1 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Acetic acid, conc. HCl, reflux 4 h Fused pyrrolo[2,3-b]pyridine derivatives Cyclocondensation forming bicyclic scaffold
2 Pyrrolo[2,3-b]pyridine carbonyl derivative NaBH4, MeOH, 0–25 °C This compound Selective reduction of carbonyl to alcohol

Research Findings and Advantages

  • The described synthetic approach is efficient, providing moderate to high yields of the target heterocyclic compounds.
  • The use of readily available starting materials and mild reaction conditions makes this method practical for laboratory-scale synthesis.
  • The approach allows for structural diversification by varying the active methylene compounds, enabling access to a broad range of pyrrolo[2,3-b]pyridine derivatives.
  • Spectroscopic and analytical data consistently confirm the formation of the fused bicyclic ring system and the successful introduction of the methanol substituent at the 6-position.

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a)

  • Substituents : A carboxylate ester at the 2-position.
  • Key Differences : The pyrrolo[2,3-c]pyridine core differs in ring fusion (positions 2,3-c vs. 2,3-b), altering electronic properties. The ester group introduces lipophilicity, contrasting with the polar hydroxymethyl group in the target compound .
  • Applications : Used as a precursor for further functionalization in heterocyclic chemistry.

6-Ethynyl-1H-pyrrolo[2,3-b]pyridine (15)

  • Substituents : An ethynyl (-C≡CH) group at the 6-position.
  • Key Differences : The ethynyl group enables click chemistry applications, whereas the hydroxymethyl group facilitates hydrogen bonding or esterification. Compound 15 is utilized in the synthesis of bacterial nitric oxide synthase inhibitors, highlighting the pharmacological relevance of 6-substituted pyrrolopyridines .

4-(1H-Pyrrolo[2,3-b]pyridin-6-yl)morpholine

  • Substituents : A morpholine ring at the 6-position.
  • Key Differences : The morpholine group enhances solubility and introduces a secondary amine for interactions with biological targets. This derivative (CAS 935466-65-2) is structurally distinct but shares the same core scaffold .

Pyridine-Based Methanol Derivatives

(6-Methoxypyridin-2-yl)methanol

  • Substituents : A methoxy group at the 6-position and a hydroxymethyl group at the 2-position.
  • Key Differences : The absence of a fused pyrrole ring reduces planarity and aromaticity compared to the target compound. This derivative is simpler in synthesis and less likely to engage in π-π stacking interactions .

(5,6-Dimethoxypyridin-3-yl)methanol

  • Substituents : Methoxy groups at the 5- and 6-positions, with a hydroxymethyl group at the 3-position.
  • Molecular Weight : 169.18 g/mol (CAS 1138443-89-6).
  • This compound is commercially available at a premium price (e.g., $400/g), reflecting its specialized applications .

Functional and Commercial Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number Commercial Price ($/g) Applications
This compound Pyrrolo[2,3-b]pyridine 6-hydroxymethyl ~136* Not provided Not available Drug intermediates, enzyme inhibitors
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 2-carboxylate ester Not provided Not provided Not available Synthetic intermediates
(5,6-Dimethoxypyridin-3-yl)methanol Pyridine 3-hydroxymethyl, 5,6-dimethoxy 169.18 1138443-89-6 400 Research chemicals, drug discovery
4-(1H-Pyrrolo[2,3-b]pyridin-6-yl)morpholine Pyrrolo[2,3-b]pyridine 6-morpholine Not provided 935466-65-2 Not available Pharmacological probes

*Calculated based on molecular formula C7H8N2O.

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s hydroxymethyl group allows for esterification or oxidation to a carboxylic acid, enabling diversification into prodrugs or bioactive molecules. This contrasts with ethynyl or halogenated derivatives, which are tailored for cross-coupling reactions .

Biological Activity

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C9H10N2O
  • Molecular Weight : 162.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with FGFRs. By binding to these receptors, it inhibits downstream signaling pathways critical for cell proliferation and survival, such as:

  • RAS–MEK–ERK pathway
  • Phospholipase C-gamma (PLCγ)
  • Phosphoinositide 3-kinase (PI3K)–Akt pathway

These interactions suggest that the compound may effectively block tumor growth and metastasis associated with aberrant FGFR signaling .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its ability to inhibit FGFRs makes it a promising candidate for cancer therapy. Studies have shown that derivatives of this compound can effectively reduce tumor cell proliferation in vitro and in vivo .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. This aspect is particularly relevant for conditions characterized by chronic inflammation .

Neuroprotective Potential

Emerging research suggests that derivatives of this compound may also possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
In vitro study on cancer cells Demonstrated significant inhibition of cell proliferation in various cancer cell lines via FGFR inhibition .
In vivo efficacy Showed reduced tumor growth in mouse models when administered at specific doses .
Anti-inflammatory assays Exhibited decreased levels of pro-inflammatory cytokines in treated models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that may include:

  • Formation of the pyrrolopyridine core.
  • Introduction of the hydroxymethyl group.

Research has also focused on synthesizing various derivatives to enhance biological activity and optimize pharmacokinetic properties. Modifications to the methanol moiety have been shown to significantly influence binding affinity and overall efficacy against biological targets .

Q & A

Q. What are the key structural and physicochemical properties of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol?

Answer: The compound has the molecular formula C₇H₆N₂O (molecular weight: 134.14 g/mol) and an InChI identifier of 1S/C7H6N2O/c10-9-5-3-6-2-1-4-8-7(6)9/h1-5,10H . While direct data on its melting point or solubility is limited, structurally related pyrrolo-pyridines (e.g., 7-azaindole) exhibit solubility in polar solvents like methanol and a melting point range of 105–107°C . For precise characterization, use 1H/13C NMR to confirm the hydroxyl and pyrrolopyridine moieties, and HRMS for mass validation .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: A general approach involves condensation reactions of pyrrole derivatives with nitriles or aldehydes. For example:

  • Refluxing pyrrole precursors (e.g., 2a-d) with benzylidenemonitriles in ethanol, catalyzed by triethylamine, yields pyrrolo[2,3-b]pyridine derivatives .
  • Purification via recrystallization from ethanol/DMF mixtures is typical . Adjust substituents using fluorinating agents (e.g., KF in DMSO) for derivatives with halogen groups .

Q. How can researchers purify and characterize this compound?

Answer:

  • Purification: Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from methanol/ethanol .
  • Characterization:
    • NMR spectroscopy (1H/13C) to confirm the hydroxyl (-OH) and aromatic proton environments .
    • HRMS for exact mass verification (e.g., m/z 134.1353 for [M+H]+) .
    • HPLC with a C18 column to assess purity (>95%) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Answer:

  • Reaction Optimization:
    • Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 25 hours for traditional reflux) .
    • Screen catalysts (e.g., Pd/C for cross-coupling) to improve regioselectivity .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control: Maintain reflux temperatures (80–120°C) to prevent side reactions like oxidation .

Q. What computational strategies predict the biological activity of this compound?

Answer:

  • Molecular Docking: Use Glide 2.5 (Schrödinger) for accurate ligand-protein docking. Glide outperforms GOLD and FlexX in enrichment factors for kinase targets .
    • Prepare the compound’s 3D structure using LigPrep and dock into kinase active sites (e.g., EGFR or PI3Kα) .
  • QSAR Modeling: Train models with pyrrolo-pyridine derivatives’ bioactivity data (IC50 values) to predict binding affinity .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

  • Stability Testing:
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Avoid prolonged exposure to light, as pyrrolo-pyridines may undergo photodegradation .
  • Storage Recommendations: Store at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation .

Q. What role does this compound play in kinase inhibitor development?

Answer:

  • The pyrrolo-pyridine scaffold is a kinase hinge-binding motif . Modify the methanol group to introduce substituents (e.g., trifluoromethyl or aryl groups) for enhanced selectivity .
  • Case Study: Analogous compounds like 7-azaindole derivatives inhibit kinases (e.g., JAK2) by forming hydrogen bonds with the hinge region .

Q. How can researchers resolve contradictions in spectral data for this compound?

Answer:

  • Data Cross-Validation:
    • Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 09) .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Contamination Check: Analyze by LC-MS to detect impurities from incomplete purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.